An In-depth Technical Guide to the Physical Properties of Methyl 6-methoxypicolinate
An In-depth Technical Guide to the Physical Properties of Methyl 6-methoxypicolinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of Methyl 6-methoxypicolinate (CAS No: 26256-72-4). The document details its molecular and thermodynamic properties, supported by generic yet detailed experimental protocols for their determination. This guide is intended to be a valuable resource for professionals in research and development requiring a thorough understanding of this compound's physical characteristics.
Core Physical and Chemical Properties
Methyl 6-methoxypicolinate, systematically named methyl 6-methoxypyridine-2-carboxylate, is a pyridine derivative with the chemical formula C₈H₉NO₃. It is a solid at room temperature and serves as a key intermediate in organic synthesis.
Data Presentation: Physical Property Summary
The following table summarizes the key physical and chemical properties of Methyl 6-methoxypicolinate.
| Property | Value | References |
| Molecular Formula | C₈H₉NO₃ | [1] |
| Molecular Weight | 167.16 g/mol | [1] |
| CAS Number | 26256-72-4 | [1] |
| Physical Form | Solid | [1] |
| Melting Point | 33-38 °C | [1][2] |
| Boiling Point (Predicted) | 256.6 ± 20.0 °C | [2] |
| Density (Predicted) | 1.156 ± 0.06 g/cm³ | [2] |
| Solubility | No quantitative data available. General solubility rules suggest it would be soluble in polar organic solvents. A related compound, Methyl 6-(bromomethyl)picolinate, is reported to be soluble in ether, alcohols, and other organic solvents, but insoluble in water.[3] | |
| Storage Temperature | Room Temperature, in a dry, sealed place. | [2] |
Experimental Protocols
Detailed methodologies for the determination of the key physical properties are provided below. These represent standard laboratory procedures and can be adapted for the specific analysis of Methyl 6-methoxypicolinate.
Melting Point Determination
The melting point of a crystalline solid is a critical indicator of purity. A sharp melting range typically signifies a pure compound.
Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: Ensure the Methyl 6-methoxypicolinate sample is completely dry and in a fine powder form. If necessary, grind the crystalline sample using a mortar and pestle.
-
Capillary Tube Packing: Press the open end of a capillary tube into the powdered sample. A small amount of the solid will be forced into the tube. Tap the sealed end of the tube on a hard surface to pack the sample down. The packed sample height should be approximately 1-2 mm.
-
Measurement:
-
Place the packed capillary tube into the heating block of the melting point apparatus.
-
For an unknown sample, a preliminary rapid heating can be performed to determine an approximate melting range.
-
For a precise measurement, heat the sample at a rate of about 2°C per minute, starting from a temperature approximately 10-15°C below the expected melting point.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last solid particle melts (the end of the melting range).[4][5]
-
Boiling Point Determination (Micro Method)
For small quantities of a substance, a micro boiling point determination is a suitable technique.
Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. In the micro method, a small, inverted capillary tube traps vapor, and the boiling point is observed as the temperature at which liquid is drawn into this capillary upon cooling.
Apparatus:
-
Small test tube (e.g., 6 x 50 mm)
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating bath (e.g., Thiele tube with mineral oil or a melting point apparatus)
-
Rubber band or a small piece of rubber tubing
Procedure:
-
Sample Preparation: Place a few drops of the liquid sample (if Methyl 6-methoxypicolinate is melted) into the small test tube to a depth of about 1.5-2.0 cm.
-
Apparatus Setup:
-
Place the sealed capillary tube, open end down, into the test tube containing the sample.
-
Attach the test tube to the thermometer using a rubber band, ensuring the bottom of the test tube is level with the thermometer bulb.
-
-
Measurement:
-
Immerse the thermometer and attached test tube into the heating bath.
-
Heat the bath gently, at a rate of 5-10°C per minute. A stream of bubbles will emerge from the open end of the inverted capillary tube.
-
When a rapid and continuous stream of bubbles is observed, stop heating and allow the apparatus to cool.
-
The stream of bubbles will slow and eventually stop. The temperature at which the liquid is drawn into the capillary tube is the boiling point.[1][6][7][8]
-
Spectroscopic Analysis
Spectroscopic methods are essential for the structural elucidation and confirmation of the identity of Methyl 6-methoxypicolinate.
Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule by observing the magnetic properties of atomic nuclei.
Procedure for ¹H NMR:
-
Sample Preparation: Dissolve approximately 10-20 mg of Methyl 6-methoxypicolinate in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube. The final volume should be around 0.7-0.8 mL.
-
Data Acquisition:
-
Place the NMR tube in the spectrometer.
-
Acquire the ¹H NMR spectrum using a standard pulse-acquire sequence.
-
The spectrum will show signals corresponding to the different proton environments in the molecule. The chemical shift, integration, and multiplicity of the signals provide structural information. For a methyl ester, a characteristic singlet for the methyl protons is expected around 3.7 ppm.[9][10][11][12]
-
Principle: FT-IR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Procedure (Attenuated Total Reflectance - ATR):
-
Background Spectrum: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the solid Methyl 6-methoxypicolinate sample onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the sample spectrum. The instrument will ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.
-
Data Analysis: Identify characteristic absorption bands. For an aromatic ester like Methyl 6-methoxypicolinate, one would expect to see C=O stretching vibrations for the ester, C-O stretching, and various C-H and C=C stretching and bending vibrations characteristic of the substituted pyridine ring.[13][14][15][16][17]
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation patterns.
Procedure (Electron Impact - EI):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, where it is vaporized in a vacuum.
-
Ionization: The vaporized molecules are bombarded with a high-energy electron beam, which knocks off an electron to form a molecular ion (a radical cation).
-
Mass Analysis: The ions are accelerated into a magnetic field, which deflects them based on their m/z ratio.
-
Detection: A detector records the abundance of ions at each m/z value, generating a mass spectrum. The peak with the highest m/z often corresponds to the molecular ion, providing the molecular weight of the compound. Fragmentation peaks at lower m/z values can give clues about the molecule's structure.[18][19][20][21][22]
Visualizations
The following diagrams illustrate key experimental workflows and logical relationships relevant to the characterization of Methyl 6-methoxypicolinate.
Caption: General workflow for the synthesis and physical characterization of an organic compound.
Caption: Logical steps for accurate melting point determination.
References
- 1. chymist.com [chymist.com]
- 2. uomus.edu.iq [uomus.edu.iq]
- 3. chembk.com [chembk.com]
- 4. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
- 5. scribd.com [scribd.com]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. scribd.com [scribd.com]
- 8. chemtips.wordpress.com [chemtips.wordpress.com]
- 9. aocs.org [aocs.org]
- 10. ekwan.github.io [ekwan.github.io]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. eng.uc.edu [eng.uc.edu]
- 14. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 15. bio-protocol.org [bio-protocol.org]
- 16. orgchemboulder.com [orgchemboulder.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 19. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. fiveable.me [fiveable.me]
- 21. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 22. m.youtube.com [m.youtube.com]
